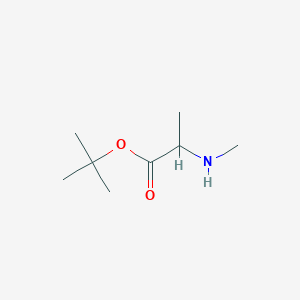![molecular formula C25H27N5O4 B2481065 N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 951593-50-3](/img/structure/B2481065.png)
N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their potential in various biological activities. The interest in such compounds is mainly due to their diverse chemical and biological properties, making them valuable in different fields of chemistry and medicine.
Synthesis Analysis
The synthesis process often involves multi-step chemical reactions. For instance, Al-Sanea et al. (2020) describe the synthesis of related compounds, where different aryloxy groups are attached to a pyrimidine ring using a key intermediate product (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). This indicates the complexity and the intricate nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) as detailed by Chkirate et al. (2019) (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are often explored through their interaction with other chemicals. For example, the study by Taylor and Patel (1992) explores the chemical reactivity of pyrazolo[3,4-d]pyrimidine analogues (Taylor & Patel, 1992).
Physical Properties Analysis
Analyzing the physical properties of such compounds typically involves examining their solubility, melting point, and crystalline structure. These properties are crucial in determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional groups, are vital for understanding how these compounds interact in different chemical environments. Studies like that of Mohareb et al. (2004) provide insights into the reactivity of similar compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Applications De Recherche Scientifique
Molecular Structure and Binding Properties
N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, due to its complex molecular structure, may exhibit unique binding properties to various biological targets. Its potential as a modulator of specific receptors or enzymes could be significant in the context of neuroinflammation, as indicated by studies involving similar compounds such as 11C-DPA-713, a novel TSPO PET ligand. This compound binds to TSPO with high affinity, offering a non-invasive means to image neuroinflammation in human subjects (Endres et al., 2009). Although the direct applications of this compound were not explicitly found in the literature, the investigation of similar compounds highlights the potential for studying neuroinflammatory processes.
Therapeutic Potential and Drug Development
The compound's structure suggests it could have therapeutic applications, particularly in the development of novel pharmacological agents. For example, compounds like Indiplon (NBI 34060) demonstrate the process of evaluating the abuse potential of new drugs, which is crucial for developing safe medications. Such studies underscore the importance of understanding the pharmacokinetic and pharmacodynamic properties of new compounds, including this compound, for their potential use in treating various conditions (Carter et al., 2007).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of complex molecules is critical for drug development. The metabolism and excretion patterns of compounds provide valuable insights into their safety and efficacy profiles. For instance, the detailed study of [14C]INCB018424 in humans offers a blueprint for investigating similar compounds, highlighting the importance of comprehensive metabolic and pharmacokinetic profiling in the drug development process (Shilling et al., 2010).
Environmental and Health Monitoring
Monitoring exposure to various compounds is essential for understanding their environmental and health impacts. Studies on exposure to organophosphorus and pyrethroid pesticides in children, for example, emphasize the need for continuous biomonitoring to assess potential risks associated with chemical exposure. Such research underscores the relevance of monitoring exposure to new compounds, including this compound, to ensure environmental and human health safety (Babina et al., 2012).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-28-15-21-23(27-28)24(32)30(14-18-8-6-17(3)7-9-18)25(33)29(21)16-22(31)26-19-10-12-20(13-11-19)34-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXBKRDEHBVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)




![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)



![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)

![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)